molecular formula C22H24N2OS B12473059 3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12473059
M. Wt: 364.5 g/mol
InChI Key: BEUBKNVZBFTIOE-UHFFFAOYSA-N
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Description

4-cyclohexyl-5-phenyl-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-phenyl-8-thia-4,6-diazatricyclo[7400(2),?]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactionsCommon reagents used in these reactions include cyclohexylamine, phenyl isothiocyanate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-5-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-cyclohexyl-5-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-5-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, thereby exerting its effects through inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),5-trien-3-one
  • 4-Cyclohexyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),5-trien-3-one
  • 5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),5-trien-3-one

Uniqueness

What sets 4-cyclohexyl-5-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0(2),?]trideca-1(9),2(7),5-trien-3-one apart from similar compounds is its specific combination of cyclohexyl and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly suitable for applications requiring high stability and specific interactions with biological targets.

Properties

Molecular Formula

C22H24N2OS

Molecular Weight

364.5 g/mol

IUPAC Name

3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H24N2OS/c25-22-19-17-13-7-8-14-18(17)26-21(19)23-20(15-9-3-1-4-10-15)24(22)16-11-5-2-6-12-16/h1,3-4,9-10,16H,2,5-8,11-14H2

InChI Key

BEUBKNVZBFTIOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C5

Origin of Product

United States

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